MYO5A mRNA and Protein Upregulation in Melanoma: Quantitative Comparison Against Primary Melanocytes
In a direct comparative analysis, MYO5A expression was quantified in a panel of human melanoma cell lines versus normal primary human melanocytes. MYO5A was upregulated in all melanoma lines tested, with fold-changes ranging from approximately 2-fold to >10-fold relative to the primary melanocyte baseline [1]. Furthermore, when comparing paired vertical growth phase (VGP) and metastatic melanoma cells from the same patient, metastatic cells exhibited significantly elevated MYO5A expression, establishing a quantitative link to disease progression [1]. In contrast, myosin-VB expression does not show comparable melanoma-specific upregulation in these datasets.
| Evidence Dimension | mRNA and protein expression level |
|---|---|
| Target Compound Data | MYO5A expression in melanoma cell lines: 2-fold to >10-fold upregulation vs. primary melanocytes |
| Comparator Or Baseline | Primary human melanocytes (normal baseline) |
| Quantified Difference | ≥2-fold to >10-fold increase |
| Conditions | WM1552C, WM35, WM793B, WM278, WM239A, 1205Lu human melanoma cell lines; qPCR and immunoblotting |
Why This Matters
This quantitative upregulation establishes myosin-VA as a selective target or biomarker in melanoma, whereas substitution with myosin-VB would lack this disease-relevant expression signature.
- [1] Alves CP, et al. Myosin-Va Contributes to Manifestation of Malignant-Related Properties in Melanoma Cells. J Invest Dermatol. 2013;133(12):2809-2812. doi:10.1038/jid.2013.218 View Source
